5'-Chloro eltrombopag

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

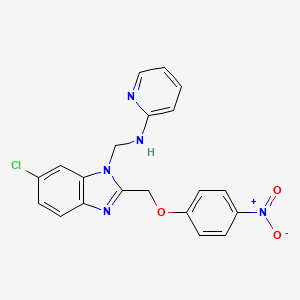

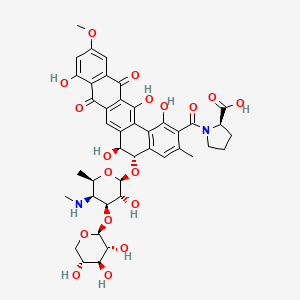

5’-Chloro eltrombopag: is a derivative of eltrombopag, a small-molecule, oral, nonpeptide thrombopoietin receptor agonist. Eltrombopag is primarily used to treat thrombocytopenia, a condition characterized by abnormally low levels of platelets in the blood. This compound is particularly significant in the treatment of chronic immune thrombocytopenia, severe aplastic anemia, and thrombocytopenia associated with chronic hepatitis C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eltrombopag involves several key steps, including diazotization, coupling, nitration, reduction, and hydrolysis. The process begins with the preparation of an intermediate through diazotization and coupling reactions. This intermediate is then subjected to nitration and reduction to form eltrombopag .

Industrial Production Methods: Industrial production of eltrombopag typically involves the use of cheap and readily available amines or their salts as starting materials. The process is designed to be simple, with good reaction selectivity, mild conditions, and low production costs, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5’-Chloro eltrombopag undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also known to act as a powerful iron chelator, mobilizing iron and ferritin, reducing reactive oxygen species (ROS), and restoring insulin production at clinically achievable levels .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of 5’-Chloro eltrombopag include diazonium salts, nitrating agents, reducing agents, and coupling agents. The reactions are typically carried out under mild conditions to ensure high selectivity and yield .

Major Products: The major products formed from these reactions include various intermediates that are further processed to yield eltrombopag and its derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5’-Chloro eltrombopag is studied for its unique chemical properties and its ability to act as a chelating agent. It is used in research focused on developing new synthetic routes and improving existing ones .

Biology: In biological research, 5’-Chloro eltrombopag is used to study its effects on cellular processes, particularly its role in iron chelation and its impact on cellular iron levels .

Medicine: Medically, 5’-Chloro eltrombopag is used to treat conditions like chronic immune thrombocytopenia, severe aplastic anemia, and thrombocytopenia associated with chronic hepatitis C. It has shown efficacy in increasing platelet counts and reducing bleeding in patients with these conditions .

Industry: In the pharmaceutical industry, 5’-Chloro eltrombopag is used in the development and production of drugs aimed at treating thrombocytopenia and related conditions. Its unique properties make it a valuable compound in drug formulation and production .

Mechanism of Action

5’-Chloro eltrombopag exerts its effects by acting as a thrombopoietin receptor agonist. It interacts with the transmembrane domain of the human thrombopoietin receptor, stimulating the proliferation and differentiation of megakaryocytes, which are the precursor cells to platelets. This leads to an increase in platelet production .

The compound also stimulates the phosphorylation of STAT and JAK proteins, which are involved in the signaling pathways that regulate platelet production. Unlike other thrombopoietin receptor agonists, 5’-Chloro eltrombopag does not activate the AKT pathway .

Comparison with Similar Compounds

Uniqueness: 5’-Chloro eltrombopag is unique in its oral bioavailability and its ability to act as a powerful iron chelator. Its distinct mechanism of action, which involves the stimulation of STAT and JAK phosphorylation without activating the AKT pathway, sets it apart from other thrombopoietin receptor agonists .

Properties

CAS No. |

376592-56-2 |

|---|---|

Molecular Formula |

C25H21ClN4O4 |

Molecular Weight |

476.9 g/mol |

IUPAC Name |

3-[5-chloro-3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid |

InChI |

InChI=1S/C25H21ClN4O4/c1-13-7-8-19(9-14(13)2)30-24(32)22(15(3)29-30)28-27-21-12-18(26)11-20(23(21)31)16-5-4-6-17(10-16)25(33)34/h4-12,29,31H,1-3H3,(H,33,34) |

InChI Key |

DWTUCKFVPAGHQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC(=CC(=C3O)C4=CC(=CC=C4)C(=O)O)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12768497.png)

![4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium](/img/structure/B12768545.png)

![(2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12768555.png)